![molecular formula C24H31N3O2S B2578191 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 851937-20-7](/img/structure/B2578191.png)
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiourea derivative, which contains a cyclohexyl group, a furan ring, and a methoxy-substituted indole ring . Thiourea derivatives are known for their diverse biological activities, and the presence of the indole ring could imply potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar thiourea group and the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research on furan-2-ylmethyl derivatives reveals their potential in synthesizing heteroaromatic products through decarboxylative Claisen rearrangement, highlighting their utility in organic synthesis and chemical transformations (Craig et al., 2005).
Crystal Structure Analysis and Molecular Interactions
Studies on compounds containing furan-2-ylmethyl groups have also explored their crystal structures, demonstrating significant molecular interactions such as hydrogen bonding, which are crucial for understanding molecular assembly and designing materials with desired properties (Badshah et al., 2008).
Biological Activity of Furan Derivatives
Investigations into methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have shown potential biological activities, including cytotoxicity against cancer cell lines and antibacterial properties. This suggests that compounds with furan moieties could be explored for therapeutic applications (Phutdhawong et al., 2019).
Thiourea Compounds in Crystallography and Molecular Engineering
Thiourea derivatives, similar to part of the query compound, have been studied for their crystallographic properties and intra- and intermolecular interactions. Such research informs the design and synthesis of novel materials and molecular devices (Duque et al., 2010).
Biochemical Analysis
Biochemical Properties
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole derivative is known for its broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . The furan ring and cyclohexyl group further enhance its biochemical interactions, making it a versatile molecule in biochemical studies.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s indole derivative has been reported to exhibit cytotoxic activity against different cell lines, including human liver, breast, and colon cells . This suggests that the compound can modulate cell function and potentially be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole derivative in the compound is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The furan ring and cyclohexyl group contribute to the compound’s stability and enhance its binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the indole derivative in the compound remains stable under various conditions, making it a reliable molecule for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. The indole derivative in the compound has been reported to have a threshold effect, where its biological activity increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. The indole derivative in the compound is known to affect metabolic flux and metabolite levels, making it a valuable molecule for studying metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s indole derivative is known to interact with various transporters, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s indole derivative is known to be directed to specific compartments or organelles, affecting its activity and function within cells .
Properties
IUPAC Name |
3-cyclohexyl-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-17-21(22-15-19(28-2)10-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-4-3-5-8-18/h6,9-11,14-15,18,25H,3-5,7-8,12-13,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPELOKAYYJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2578112.png)
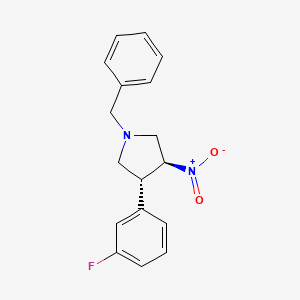
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
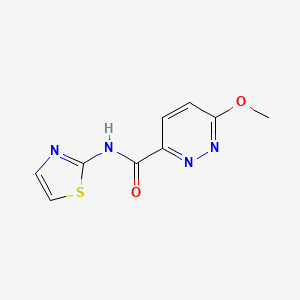
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
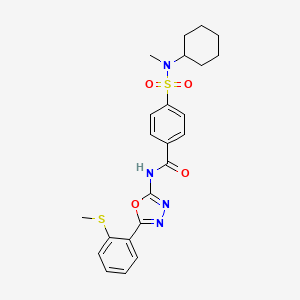
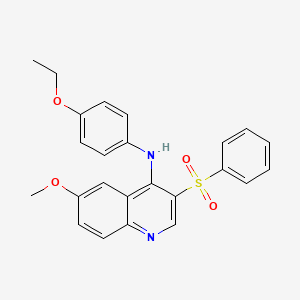
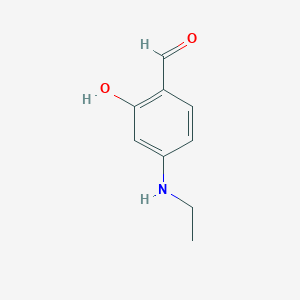
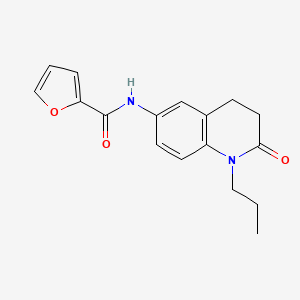
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
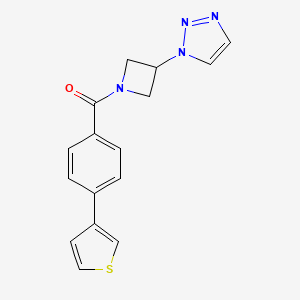
![(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2578130.png)
